

Spectroscopic Data of Benzoyl Azide: A Technical Guide

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Compound of Interest

Compound Name: Benzoyl azide

Cat. No.: B1618288

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This guide provides a comprehensive overview of the key spectroscopic data for **benzoyl azide**, a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **benzoyl azide**, both ^1H and ^{13}C NMR data provide characteristic signals corresponding to the aromatic and carbonyl moieties.

^1H NMR Data

The proton NMR spectrum of **benzoyl azide** in deuterated chloroform (CDCl_3) typically exhibits signals in the aromatic region, corresponding to the protons of the benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.05	d	7.8	2H (ortho-protons to C=O)
7.61-7.67	m	1H (para-proton to C=O)	
7.43-7.48	m	2H (meta-protons to C=O)	

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton of **benzoyl azide**. The spectrum, also typically recorded in CDCl₃, shows distinct signals for the carbonyl carbon and the aromatic carbons.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
172.5	Carbonyl Carbon (C=O)
134.4	Aromatic Carbon (ipso to C=O)
130.5	Aromatic Carbons
129.5	Aromatic Carbons
128.7	Aromatic Carbons

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **benzoyl azide** is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2138	Strong	Asymmetric stretch of the azide group (-N ₃)
~1700	Strong	Carbonyl (C=O) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For **benzoyl azide**, high-resolution mass spectrometry (HR-MS) is often employed for precise mass determination.

m/z	Ion
170.05	[M+Na] ⁺

The calculated mass for the sodium adduct of **benzoyl azide** (C₇H₅N₃O + Na) is 170.03, and the experimentally observed value is in close agreement.[\[1\]](#)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

NMR Spectroscopy

A sample of **benzoyl azide** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

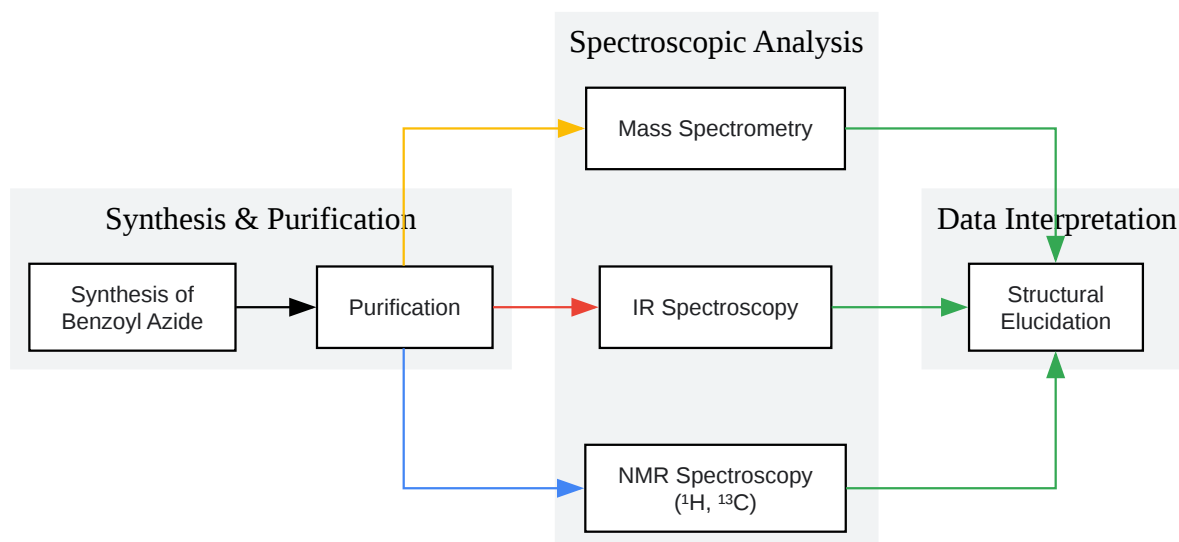
The IR spectrum is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **benzoyl azide**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **benzoyl azide**.

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References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
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